1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-fluorobenzyl)urea
Description
Properties
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-[(2-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c17-13-4-2-1-3-12(13)11-19-16(23)18-7-9-24-10-8-20-14(21)5-6-15(20)22/h1-4H,5-11H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARXMNFDKJJETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-fluorobenzyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable precursor.
Attachment of the ethoxyethyl chain: This step involves the reaction of the pyrrolidinone with an ethoxyethyl halide under basic conditions.
Introduction of the urea moiety: The ethoxyethyl intermediate is then reacted with an isocyanate to form the urea linkage.
Addition of the fluorobenzyl group: Finally, the compound is completed by reacting the urea intermediate with a fluorobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could potentially modify the urea or pyrrolidinone moieties.
Substitution: The fluorobenzyl group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the fluorobenzyl ring.
Scientific Research Applications
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-fluorobenzyl)urea could have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific properties.
Chemical Research: Use as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-fluorobenzyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from diverse synthetic and pharmacological contexts, focusing on structural variations and inferred properties.
Table 1: Structural Comparison of Urea Derivatives with Pyrrolidinone Moieties
Key Observations
Urea vs. Sulfonamide/Sulfonyl Groups
- The target’s urea group enables hydrogen-bonding interactions critical for binding to enzymes like kinases or proteases. In contrast, sulfonamide derivatives (e.g., 444110-65-0) exhibit stronger acidity (lower pKa) and altered target selectivity .
Succinimidyl Reactivity The 2,5-dioxopyrrolidin-1-yl group in the target facilitates amine conjugation, similar to NHS-ester chemistry in bioconjugation (as seen in ). Compounds like 1042725-27-8 lack this reactivity due to phenyl substitution at the pyrrolidinone ring .
Limitations and Cautions
- The evidence provided lacks explicit pharmacokinetic or toxicity data for the target compound.
- Structural comparisons rely on inferred properties; experimental validation is required to confirm hypotheses.
Q & A
Q. How can researchers design SAR studies to probe the role of the dioxopyrrolidinyl group?
- Methodological Answer : Synthesize analogs replacing dioxopyrrolidinyl with succinimide or maleimide. Test in parallel enzymatic assays (e.g., chymotrypsin inhibition) and cellular cytotoxicity assays . Use density functional theory (DFT) to calculate electrophilicity indices (ω) and correlate with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
